molecular formula C19H17ClN2O2 B585064 3-(R)-3-Hydroxyprazepam CAS No. 125299-89-0

3-(R)-3-Hydroxyprazepam

Cat. No.: B585064
CAS No.: 125299-89-0
M. Wt: 340.807
InChI Key: SYUMLTUHTWFDGE-GOSISDBHSA-N
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Description

3-(R)-3-Hydroxyprazepam is a chiral metabolite of the benzodiazepine prodrug prazepam (7-chloro-1-(cyclopropylmethyl)-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one). It is formed via stereoselective hydroxylation at the C3 position of the diazepine ring, with the R-enantiomer predominating in both rats and humans . This metabolite is further conjugated to oxazepam (a pharmacologically active benzodiazepine) via glucuronidation, particularly in humans and cynomolgus monkeys .

Pharmacokinetically, 3-(R)-3-Hydroxyprazepam exhibits rapid metabolism and excretion. In rats, the plasma half-life of prazepam and its metabolites is approximately 2.5 hours, while in humans, urinary excretion accounts for ~20% of a prazepam dose within 24 hours, primarily as glucuronides of 3-hydroxyprazepam and oxazepam . Its logP value (3.005) suggests moderate lipophilicity, influencing its distribution and metabolic clearance .

Properties

CAS No.

125299-89-0

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.807

IUPAC Name

(3R)-7-chloro-1-(cyclopropylmethyl)-3-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C19H17ClN2O2/c20-14-8-9-16-15(10-14)17(13-4-2-1-3-5-13)21-18(23)19(24)22(16)11-12-6-7-12/h1-5,8-10,12,18,23H,6-7,11H2/t18-/m1/s1

InChI Key

SYUMLTUHTWFDGE-GOSISDBHSA-N

SMILES

C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC(C2=O)O)C4=CC=CC=C4

Synonyms

(R)-7-Chloro-1-(cyclopropylmethyl)-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-Benzodiazepin-2-one

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-(R)-3-Hydroxyprazepam and Related Compounds

Compound Molecular Formula Molecular Weight Metabolic Pathway Half-Life (Human) Pharmacological Activity Excretion Route
3-(R)-3-Hydroxyprazepam C₁₉H₁₇ClN₂O₂ 340.80 Hydroxylation → Oxazepam glucuronide ~2.5 h (rat) Weak (prodrug metabolite) Urine (glucuronides)
Nordazepam C₁₅H₁₁ClN₂O 270.71 N-Dealkylation of prazepam 50–100 h Active (GABA potentiation) Urine (glucuronides)
Oxazepam C₁₅H₁₁ClN₂O₂ 286.71 Final metabolite of 3-hydroxyprazepam 4–15 h Active (anxiolytic) Urine (glucuronides)
Hydroxyalprazolam C₁₇H₁₃ClN₄O 324.76 Alprazolam hydroxylation ~12 h Active (anxiolytic) Urine (glucuronides)

Key Observations:

Structural Differences: 3-(R)-3-Hydroxyprazepam retains the cyclopropylmethyl group of prazepam, distinguishing it from nordazepam (N-dealkylated) and oxazepam (lacks the cyclopropylmethyl group) . Hydroxyalprazolam, a metabolite of alprazolam, shares a triazolo ring absent in 3-hydroxyprazepam .

Metabolic Pathways: 3-(R)-3-Hydroxyprazepam: Primarily undergoes glucuronidation to oxazepam in humans, whereas in rats, N-dealkylation to nordazepam dominates . Nordazepam: A common intermediate in benzodiazepine metabolism (e.g., diazepam, prazepam) with a long half-life due to slow hepatic clearance . Oxazepam: Terminal metabolite for multiple benzodiazepines (e.g., temazepam, 3-hydroxyprazepam), directly excreted after conjugation .

Pharmacological Activity and Toxicity

  • 3-(R)-3-Hydroxyprazepam: Limited intrinsic activity; serves as a prodrug for oxazepam. No evidence of organotoxicity beyond CNS depression .
  • Nordazepam: Potent GABA-A receptor agonist with prolonged sedation risk due to its long half-life .
  • Oxazepam : Clinically used for anxiety disorders; lower abuse liability compared to alprazolam derivatives .
  • Hydroxyalprazolam : Active metabolite contributing to alprazolam’s efficacy but associated with higher overdose risks due to cumulative effects .

Species-Specific Metabolism

  • Humans/Monkeys : Preferentially metabolize prazepam to 3-hydroxyprazepam and oxazepam .
  • Rats: Favor N-dealkylation to nordazepam, with 4'-hydroxylation as a minor pathway .
  • Dogs : Excrete oxazepam as the primary metabolite, similar to humans but with negligible 3-hydroxyprazepam accumulation .

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